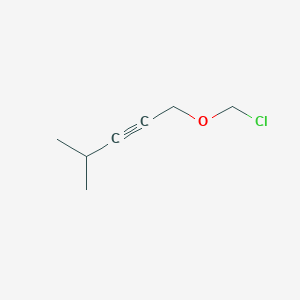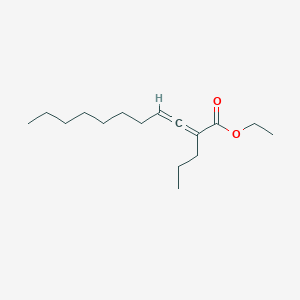
Ethyl 2-propylundeca-2,3-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-propylundeca-2,3-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propylundeca-2,3-dienoate typically involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . The reaction conditions often include the use of cesium fluoride or tetrabutylammonium fluoride as promoter bases to achieve high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and bases is crucial to ensure the efficiency and cost-effectiveness of the process.
化学反応の分析
Types of Reactions: Ethyl 2-propylundeca-2,3-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the diene system to a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 2-propylundecanoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-propylundeca-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-propylundeca-2,3-dienoate involves its interaction with molecular targets through its conjugated diene system. This system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Ethyl undeca-2,4-dienoate: Similar structure but with different substitution patterns.
Ethyl deca-2,4-dienoate:
Uniqueness: Ethyl 2-propylundeca-2,3-dienoate is unique due to its specific substitution pattern and the presence of a conjugated diene system
特性
CAS番号 |
894855-51-7 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
InChI |
InChI=1S/C16H28O2/c1-4-7-8-9-10-11-12-14-15(13-5-2)16(17)18-6-3/h12H,4-11,13H2,1-3H3 |
InChIキー |
LKNRTISJOGNRCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=C=C(CCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


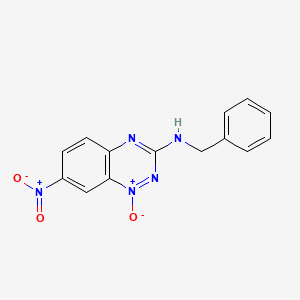
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
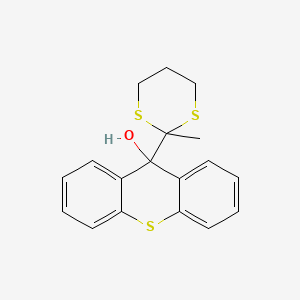
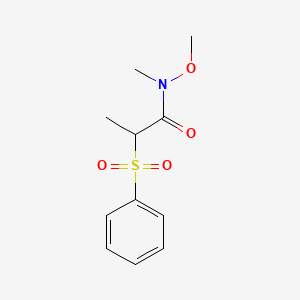
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
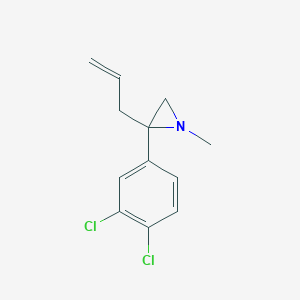
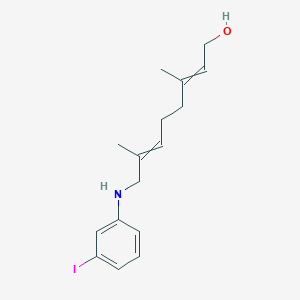
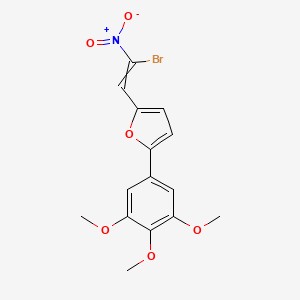
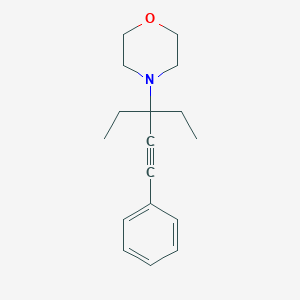
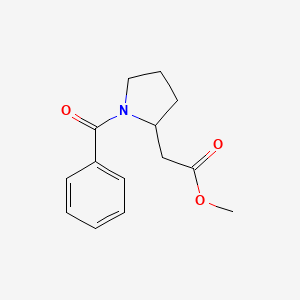

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
